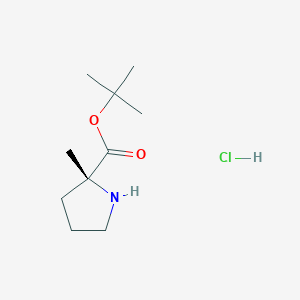

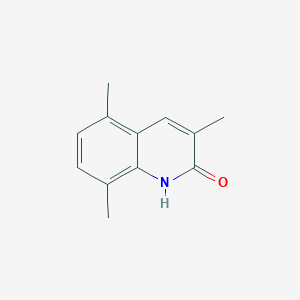

![molecular formula C20H26N2O3S B2855356 4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether CAS No. 338981-87-6](/img/structure/B2855356.png)

4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Design and Synthesis

The compound is structurally related to sulfonimidates, which are known for their utility in medicinal chemistry. Sulfonimidates serve as precursors for drug candidates, particularly those containing sulfoximine and sulfonimidamide groups . These groups are valuable in the design of drugs due to their biological activity and ability to act as chiral centers in asymmetric synthesis. The compound’s potential to be modified at multiple points makes it a versatile intermediate in the synthesis of complex pharmaceuticals.

Polymer Science: Precursors for Polymer Synthesis

Sulfonimidates, closely related to the compound, have been utilized in polymer science as precursors for the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers . The thermal lability of sulfonimidates under elevated temperatures can be exploited to create novel polymeric materials with unique properties, suggesting similar applications for the compound .

Organic Synthesis: Chiral Building Blocks

The stereogenic sulfur center of sulfonimidates makes them excellent chiral templates for asymmetric syntheses . They can introduce chirality into synthetic pathways, which is crucial for the production of enantiomerically pure compounds. This property could be extended to the compound being analyzed, offering a pathway to synthesize chiral molecules with high enantioselectivity.

Catalysis: Alkyl Transfer Reagents

Sulfonimidates are known to act as alkyl transfer reagents to acids, alcohols, and phenols . This application is significant in catalysis, where the transfer of alkyl groups can facilitate various chemical transformations. The compound’s structural similarity suggests that it could also serve as an alkyl transfer agent, potentially under mild conditions.

Material Science: Synthesis of Fine Chemicals

Compounds like the one under analysis are important in the synthesis of fine chemicals used in material science . Their incorporation into materials can impart desirable properties such as increased durability or specific reactivity, making them valuable in the development of advanced materials.

Pharmaceutical Industry: Biological Activity

Sulfonimidates and related compounds exhibit a wide range of biological activities, making them important in the pharmaceutical industry . They are components of several drugs, including proton pump inhibitors and other therapeutics. The compound’s structural features suggest it could be explored for similar biological applications.

Eigenschaften

IUPAC Name |

1-benzyl-4-(2,4-dimethoxy-3-methylphenyl)sulfinylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-16-18(24-2)9-10-19(20(16)25-3)26(23)22-13-11-21(12-14-22)15-17-7-5-4-6-8-17/h4-10H,11-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOUBXORLZSKLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)N2CCN(CC2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

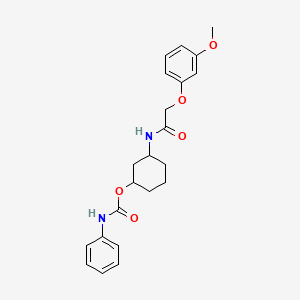

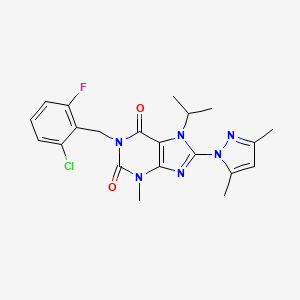

![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)

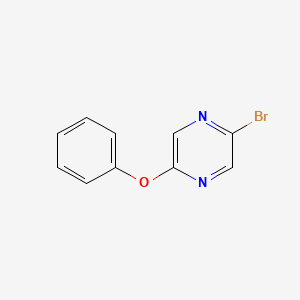

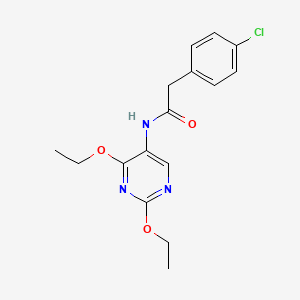

![ethyl [5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2855275.png)

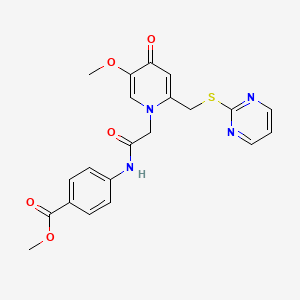

![8-(2-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855276.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2855289.png)

![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)